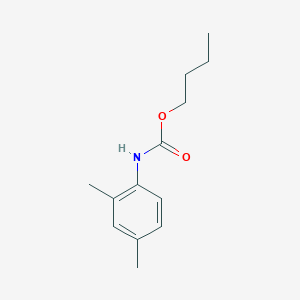

butyl (2,4-dimethylphenyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

butyl N-(2,4-dimethylphenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-4-5-8-16-13(15)14-12-7-6-10(2)9-11(12)3/h6-7,9H,4-5,8H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRICEOSBCKGWME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)NC1=C(C=C(C=C1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113579-11-6 | |

| Record name | BUTYL N-(2,4-XYLYL)CARBAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Butyl 2,4 Dimethylphenyl Carbamate

Historical Evolution of Carbamate (B1207046) Synthesis

The synthesis of carbamates, a class of organic compounds with the general structure R₂NC(O)OR', has undergone significant evolution since its inception. wikipedia.org Historically, the preparation of these compounds was dominated by methods that, while effective, relied on highly toxic and hazardous reagents. The most prominent of these was the use of phosgene (B1210022) (COCl₂) and its derivatives, such as chloroformates. nih.govresearchgate.net In these early methods, an alcohol would be reacted with phosgene to produce a chloroformate, which was then treated with an amine to yield the desired carbamate. sciencemadness.org This approach, however, posed significant safety risks due to the extreme toxicity of phosgene.

Another cornerstone of classical carbamate synthesis involves molecular rearrangements where an isocyanate intermediate is generated and subsequently trapped by an alcohol. nih.gov Key examples of such reactions include:

The Hofmann Rearrangement: This process converts a primary amide into a primary amine with one fewer carbon atom, via an isocyanate intermediate. If conducted in the presence of an alcohol, the isocyanate is trapped to form a carbamate. nih.govorganic-chemistry.org

The Curtius Rearrangement: This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can then be captured by an alcohol to afford a carbamate. wikipedia.orgnih.gov

The Lossen Rearrangement: In this reaction, a hydroxamic acid derivative is converted into an isocyanate, which provides a pathway to carbamates when an alcohol is present. organic-chemistry.org

These classical methods laid the fundamental groundwork for carbamate chemistry, but their limitations, including the use of hazardous materials and often harsh reaction conditions, spurred the development of the more advanced and safer synthetic routes used today. nih.govorgsyn.org

Classical Synthetic Routes to "butyl (2,4-dimethylphenyl)carbamate"

The classical synthesis of this compound primarily relies on the combination of specific precursor molecules through well-established reaction mechanisms. These routes are characterized by their directness and reliability, forming the basis of traditional carbamate production.

Reaction Pathways and Fundamental Mechanisms

Two principal pathways dominate the classical synthesis of this compound: the reaction of an isocyanate with an alcohol and the reaction of a chloroformate with an amine.

Isocyanate Pathway: This is one of the most direct methods for forming the carbamate linkage. It involves the reaction of 2,4-dimethylphenyl isocyanate with n-butanol . The fundamental mechanism is the nucleophilic attack of the oxygen atom from the alcohol's hydroxyl group on the electrophilic carbonyl carbon of the isocyanate group. This one-step addition reaction is typically efficient and highly atom-economical, forming the carbamate directly without the generation of byproducts. wikipedia.orgnih.gov The reaction can often be performed with or without a catalyst, although basic catalysts can be used to accelerate the process, especially with less reactive alcohols. cdnsciencepub.com

Chloroformate Pathway: This route involves the reaction between 2,4-dimethylaniline (B123086) and butyl chloroformate . wikipedia.orgnih.gov The mechanism is a nucleophilic acyl substitution. The nitrogen atom of 2,4-dimethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of butyl chloroformate. This is followed by the elimination of a chloride ion. The reaction produces hydrogen chloride (HCl) as a byproduct, which must be neutralized by the addition of a base (such as pyridine (B92270) or triethylamine) to drive the reaction to completion and prevent the protonation of the starting amine. wikipedia.org

The table below summarizes these classical pathways.

| Route | Precursor 1 | Precursor 2 | Fundamental Mechanism | Byproduct |

| Isocyanate Pathway | 2,4-dimethylphenyl isocyanate | n-Butanol | Nucleophilic Addition | None |

| Chloroformate Pathway | 2,4-dimethylaniline | Butyl Chloroformate | Nucleophilic Acyl Substitution | HCl |

Precursor Design and Reactivity Profiles

The success of the classical synthetic routes is contingent on the reactivity of the chosen precursors.

2,4-Dimethylaniline: As the amine precursor, its reactivity is governed by the nucleophilicity of the amino group. The presence of two electron-donating methyl groups on the phenyl ring increases the electron density on the nitrogen atom, enhancing its nucleophilicity compared to unsubstituted aniline (B41778). This makes it a suitable reactant for coupling with electrophiles like chloroformates. nih.govsigmaaldrich.com

n-Butanol: In its role as a nucleophile, this primary alcohol readily attacks the electrophilic isocyanate carbon. Primary alcohols are generally more reactive than secondary or tertiary alcohols in carbamate formation due to reduced steric hindrance. cdnsciencepub.com

2,4-Dimethylphenyl Isocyanate: This is a critical electrophilic intermediate. The linear isocyanate group (–N=C=O) is highly susceptible to nucleophilic attack at the central carbon atom, making its reaction with alcohols a favorable process. wikipedia.org It can be generated in situ via classical rearrangement reactions of derivatives of 2,4-dimethylbenzoic acid or 2,4-dimethylbenzamide. nih.gov

Butyl Chloroformate: This acylating agent is a potent electrophile. The electron-withdrawing chlorine atom and the carbonyl oxygen polarize the carbonyl carbon, making it highly reactive towards nucleophiles like 2,4-dimethylaniline. The chloride ion also functions as an effective leaving group. wikipedia.org

The properties and roles of these key precursors are detailed below.

| Precursor | Chemical Formula | Role in Synthesis | Key Reactivity Feature |

| 2,4-Dimethylaniline | C₈H₁₁N | Nucleophile (Amine Source) | Enhanced nucleophilicity from electron-donating methyl groups. nih.gov |

| n-Butanol | C₄H₁₀O | Nucleophile (Alcohol Source) | Unhindered primary alcohol for efficient reaction. |

| 2,4-Dimethylphenyl isocyanate | C₉H₉NO | Electrophile | Highly electrophilic central carbon in the N=C=O group. |

| Butyl Chloroformate | C₅H₉ClO₂ | Electrophile (Acylating Agent) | Highly electrophilic carbonyl carbon and a good leaving group (Cl⁻). |

Advanced and Sustainable Synthetic Approaches

In response to the need for more environmentally benign and efficient chemical processes, modern synthetic chemistry has introduced advanced methodologies for carbamate formation. These approaches prioritize safety, catalytic efficiency, and the principles of green chemistry.

Catalytic Systems in "this compound" Formation

Modern syntheses of N-aryl carbamates, including this compound, increasingly employ catalytic systems to enhance reaction rates, improve yields, and operate under milder conditions.

Palladium-Catalyzed Cross-Coupling: A powerful method involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with an alkali metal cyanate (B1221674) (e.g., sodium cyanate) in the presence of an alcohol. mit.edumit.edunih.gov For the target molecule, this would involve reacting a haloarene like 1-chloro-2,4-dimethylbenzene with sodium cyanate and n-butanol, catalyzed by a palladium complex. This one-pot process generates an isocyanate intermediate in situ, which is immediately trapped by the alcohol. mit.edu

Copper-Catalyzed Reactions: Copper catalysts offer a more economical alternative to palladium for C-N bond formation. Methods include the coupling of aryl halides with potassium cyanate in an alcohol solvent researchgate.net and the Chan-Lam coupling, which reacts an arylboronic acid with an azidoformate. nih.gov

Nickel-Catalyzed Approaches: Nickel catalysis has emerged as a versatile tool. A domino reaction has been developed for the one-pot synthesis of N-aryl carbamates from phenols, which are activated and then coupled with an amine and a carbon source. researchgate.net More recently, dual nickel photocatalysis has enabled the synthesis of O-aryl carbamates from aryl halides, amines, and carbon dioxide under visible light at ambient pressure. acs.org

Other Catalytic Systems: A variety of other catalysts have been explored. For instance, titanium-based catalysts have been used for carbamate synthesis from amines, urea (B33335), and alcohols. rsc.org Transesterification reactions, where a pre-existing carbamate is exchanged with a different alcohol, can be catalyzed by titanium(IV) alkoxides or lanthanum(III) isopropoxide. rsc.orgacs.org

Green Chemistry Principles in Synthesis

The development of new synthetic routes is heavily influenced by the principles of green chemistry, which aim to reduce waste, avoid hazardous substances, and improve energy efficiency.

Phosgene Avoidance: A primary goal of modern carbamate synthesis is the complete avoidance of phosgene and its derivatives. All the catalytic methods described above, as well as routes using CO₂ or urea, are part of this "phosgene-free" paradigm.

Use of Carbon Dioxide (CO₂): Utilizing carbon dioxide as a C1 building block is a highly attractive green strategy. CO₂ is abundant, inexpensive, non-toxic, and a renewable carbon source. nih.gov The direct three-component coupling of 2,4-dimethylaniline , n-butanol , and CO₂ represents an ideal green pathway. organic-chemistry.org These reactions often require a catalyst and a dehydrating agent or the use of onium salts to proceed efficiently. acs.org

Urea as a Carbonyl Source: Urea can serve as a safe and solid substitute for phosgene. The reaction of an amine, an alcohol, and urea over a solid, reusable catalyst like TiO₂–Cr₂O₃/SiO₂ provides a green route to N-substituted carbamates with high yields. rsc.org

Atom Economy and Waste Reduction: Catalytic, one-pot, and multicomponent reactions are designed to maximize atom economy by incorporating most or all of the atoms from the reactants into the final product. acs.org For example, the direct addition of an isocyanate to an alcohol has 100% atom economy. Three-component couplings of an amine, CO₂, and an alkyl halide also offer high efficiency and mild conditions. organic-chemistry.org

Transesterification: This method provides an environmentally friendly alternative by using readily available carbamates (e.g., methyl carbamate) and swapping the alcohol group, thus avoiding the handling of more hazardous starting materials from the outset. rsc.orgresearchgate.net

A comparison of these advanced approaches is provided below.

| Synthetic Approach | Key Reagents | Catalyst Example | Green Chemistry Principle(s) |

| Pd-Catalyzed Coupling | Aryl halide, NaOCN, Alcohol | Pd(OAc)₂ / Ligand | Phosgene-free, High efficiency. mit.edunih.gov |

| Cu-Catalyzed Coupling | Aryl halide, KOCN, Alcohol | CuI / Ligand | Phosgene-free, Use of cheaper metal catalyst. researchgate.net |

| Direct CO₂ Utilization | Amine, Alcohol, CO₂ | DBU, Onium Salts | Phosgene-free, Use of renewable C1 source, High atom economy. organic-chemistry.org |

| Urea-Based Synthesis | Amine, Alcohol, Urea | TiO₂–Cr₂O₃/SiO₂ | Phosgene-free, Use of safe carbonyl source, Heterogeneous catalysis. rsc.org |

| Transesterification | Carbamate, Alcohol | Ti(OR)₄ | Phosgene-free, Use of less hazardous precursors. rsc.orgacs.org |

Chemo-, Regio-, and Stereoselective Synthesis Considerations

The synthesis of this compound from its precursors, 2,4-dimethylaniline and a butyl-containing carbonyl source, or 2,4-dimethylphenyl isocyanate and butanol, presents specific challenges and considerations regarding selectivity.

Chemoselectivity: In a molecule with multiple reactive functional groups, chemoselectivity refers to the preferential reaction of one functional group over others. In the context of synthesizing this compound, if the starting materials or the product itself contain other reactive moieties, ensuring that the carbamate-forming reaction occurs without affecting these other groups is crucial. For instance, if the butyl group were to contain a second, less reactive hydroxyl group, reaction conditions would need to be optimized to favor the reaction at the primary hydroxyl group.

Regioselectivity: Regioselectivity is a key consideration when dealing with substituted aromatic rings. The 2,4-dimethylphenyl group in the target molecule has a defined substitution pattern. When synthesizing this compound from 2,4-dimethylaniline, the reaction should exclusively occur at the amino group. If a different starting material were used, for example, a di-substituted aniline with other reactive sites, the conditions would need to be controlled to ensure the carbamate formation happens at the desired position. In the reaction of 2,4-dimethylphenyl isocyanate with butanol, the regioselectivity is inherently controlled by the structure of the isocyanate.

Stereoselectivity: Stereoselectivity becomes a critical factor if chiral centers are present in the starting materials. For the synthesis of this compound, if a chiral butyl alcohol (e.g., (R)- or (S)-butan-2-ol) were used, the reaction conditions could influence the retention or inversion of the stereocenter. The choice of catalyst and reaction mechanism can play a significant role in determining the stereochemical outcome of the product. For non-chiral starting materials like n-butanol, stereoselectivity is not a concern.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

To maximize the yield and purity of this compound, careful optimization of various reaction parameters is essential. This involves a systematic study of how changes in temperature, pressure, concentration, and the catalytic system affect the reaction outcome.

Impact of Temperature, Pressure, and Concentration

The rate and selectivity of carbamate synthesis are significantly influenced by temperature, pressure, and the concentration of reactants.

Temperature: The reaction temperature can have a dual effect. Generally, increasing the temperature increases the reaction rate. However, excessively high temperatures can lead to side reactions, such as the formation of allophanates from the reaction of the carbamate product with another isocyanate molecule, or decomposition of the product. For the reaction of phenyl isocyanate with 1-propanol, a kinetic investigation has shown that the reaction proceeds via a molecular mechanism, and the activation energy is influenced by the reaction conditions. researchgate.net In the continuous synthesis of carbamates from CO2 and amines, temperature was found to be a critical parameter, with an optimal temperature of 70 °C providing good conversion with minimal byproduct formation. nih.gov At 80 °C, the formation of N-alkylated byproducts increased. nih.gov

Pressure: Pressure primarily plays a role in reactions involving gaseous reactants, such as those utilizing carbon dioxide as a C1 source for carbamate synthesis. In a continuous flow synthesis of N-phenyl butylcarbamate from aniline, butyl bromide, and CO2, the pressure was a key parameter to optimize. nih.gov A pressure of 3 bar was found to be optimal, while lower pressures led to decreased conversion and higher pressures increased byproduct formation. nih.gov For reactions not involving gaseous reactants, the effect of pressure is generally negligible under standard laboratory conditions.

Concentration: The concentration of reactants can influence the reaction rate and the equilibrium position. In the reaction of phenyl isocyanate with 1-propanol, studies have been conducted with an excess of either the isocyanate or the alcohol. researchgate.net The kinetics of the reaction were observed to change from second-order to pseudo-first-order when a large excess of one reactant was used. mdpi.com The concentration of reactants can also impact the formation of side products. For instance, in the synthesis of polyurethanes, a higher concentration of isocyanate can lead to the formation of allophanates.

The following table illustrates the effect of temperature and pressure on the synthesis of N-phenyl butylcarbamate from aniline and butyl bromide in a continuous flow system.

Table 1: Effect of Temperature and Pressure on the Conversion of Aniline to N-Phenyl Butylcarbamate nih.gov

| Entry | Temperature (°C) | Pressure (bar) | Conversion (%) | Carbamate (%) | Byproduct (%) |

| 1 | 60 | 3 | 70 | 67 | 3 |

| 2 | 70 | 3 | 83 | 81 | 2 |

| 3 | 80 | 3 | 88 | 79 | 9 |

| 4 | 70 | 1 | 56 | 51 | 5 |

| 5 | 70 | 5 | 98 | 91 | 7 |

| 6 | 70 | 7 | 96 | 83 | 13 |

Catalyst and Ligand Optimization Studies

The choice of catalyst and, where applicable, the associated ligands, is crucial for achieving high efficiency and selectivity in carbamate synthesis.

Catalyst Selection: A variety of catalysts can be employed for carbamate synthesis. For the reaction of isocyanates with alcohols, organotin compounds like dibutyltin (B87310) dilaurate (DBTDL) are highly effective. google.com Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), also catalyze this reaction, although often at a slower rate than organotin catalysts. google.com In the synthesis of aromatic carbamates from aromatic amines and dimethyl carbonate, various metal oxides have been investigated, with a Ce-Zn-Zr mixed oxide catalyst showing good activity and selectivity. usf.edu For the synthesis of carbamates from amines, CO2, and organic electrophiles, cesium bases have been found to be effective. organic-chemistry.org

Ligand Effects: In metal-catalyzed reactions, the ligand coordinated to the metal center can significantly influence the catalyst's activity and selectivity. For instance, in palladium-catalyzed cross-coupling reactions to form N-aryl carbamates, the choice of phosphine (B1218219) ligand is critical for achieving high yields and broad substrate scope. researchgate.netacs.org The steric and electronic properties of the ligand can affect the rate of oxidative addition and reductive elimination steps in the catalytic cycle.

The following table shows the optimization of catalyst loading for a cooperative bimetallic radical catalysis, which, while not directly for carbamate synthesis, illustrates the general principle of catalyst optimization.

Table 2: Optimization of Catalyst Loading researchgate.net

| Entry | Catalyst Loading (mol %) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 10 | >99 | 90 |

| 2 | 5.0 | >99 | 90 |

| 3 | 2.5 | 94 | 81 |

Reaction Kinetics and Process Control

Understanding the reaction kinetics is fundamental for effective process control and optimization.

Process Control: By monitoring the reaction progress over time, for example, through techniques like in-situ IR spectroscopy or chromatography, the reaction can be controlled to maximize product yield and minimize byproduct formation. This is particularly important in industrial settings where consistent product quality and high efficiency are paramount. For continuous flow synthesis, parameters such as flow rate and residence time are critical control elements that are directly related to the reaction kinetics. In a study on the continuous synthesis of N-phenyl butylcarbamate, the flow rate of both the reaction mixture and CO2 were optimized to achieve the best results. nih.gov

The following table provides kinetic data for the reaction of phenyl isocyanate and 1-butanol, which serves as a model for the synthesis of this compound from the corresponding isocyanate.

Table 3: Kinetic Data for the Reaction of Phenyl Isocyanate and 1-Butanol

| Conditions | Apparent Activation Energy (Ea,eff) (kJ mol-1) | Pre-exponential Factor (Aeff) (L mol-1 s-1) |

| With alcohol excess | 18.8 ± 1.0 | - |

| Stoichiometric conditions | 58.6 ± 6.0 | (2.34 ± 0.24) x 10^5 |

| With isocyanate excess | 44.2 ± 4.5 | (2.15 ± 0.22) x 10^2 |

Mechanistic Investigations of Carbamate Reactivity and Transformation

Elucidation of "butyl (2,4-dimethylphenyl)carbamate" Formation Mechanisms

The formation of carbamates can be achieved through several synthetic routes. For this compound, the primary mechanism would involve the reaction of a nucleophilic amine with a carbonyl-containing compound or the reaction of an isocyanate with an alcohol. A common industrial method for synthesizing organic carbamates involves reacting alkyl isocyanates with alcohols. nih.gov Alternative strategies include the reaction of alkyl chloroformates with amines, though this can produce stoichiometric amounts of HCl as a byproduct. nih.gov

A more contemporary and sustainable approach involves the direct fixation of carbon dioxide with amines and alkyl halides in the presence of a base. nih.gov This method proceeds through the formation of an ionic intermediate and can be accelerated by strong, non-nucleophilic bases. nih.gov In the context of this compound, this would involve the reaction of 2,4-dimethylaniline (B123086) with carbon dioxide and a butyl halide.

In the synthesis of related carbamates, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry are instrumental. For instance, in the synthesis of tert-butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate, the structure of the final product and, by extension, the preceding intermediates were confirmed using ¹H and ¹³C-NMR, IR, and UV spectroscopy, as well as mass spectrometry. mdpi.comresearchgate.net Similarly, the formation of other carbamate (B1207046) derivatives has been monitored using these techniques to confirm the structure of the products. bldpharm.combldpharm.combldpharm.combldpharm.com Trapping experiments, where intermediates are reacted to form more stable molecules, also serve as a powerful tool in this field. nih.gov

The formation of carbamates from amines and carbon dioxide is understood to proceed through a rate law involving both uncatalyzed and hydroxide-catalyzed pathways. researchgate.net The reaction involving proton abstraction in the rate-determining step is not universal across all amines. researchgate.net

Kinetic and thermodynamic studies provide quantitative insights into the feasibility and rate of a reaction. For carbamate formation, these studies help in optimizing reaction conditions. The rate of carbamate formation from amines and CO₂ follows the Brønsted relationship, indicating a correlation between the reaction rate and the basicity of the amine. researchgate.net

The rate-limiting step in carbamate formation and breakdown can vary depending on the basicity of the amine. For weakly basic amines, carbon-nitrogen bond formation and cleavage are rate-limiting. researchgate.net Conversely, for more basic amines, proton transfer may become the rate-limiting step. researchgate.net

Kinetic studies on the hydrolysis of carbamates, a reverse reaction to their formation, also provide valuable information. For example, the hydrolysis of 4-bromo-3,5-dimethylphenyl N-methylcarbamate was found to follow a pseudo-first-order kinetic model, with a positive activation entropy suggesting a unimolecular elimination conjugate base (E1cB) mechanism. researchgate.net

The following table summarizes general kinetic data for carbamate reactions, illustrating the influence of various factors on reaction rates.

| Reaction Type | Carbamate Structure | Catalyst/Conditions | Rate Constant (k) | Reference |

| Formation | Primary/Secondary Amine + CO₂ | Uncatalyzed (10°C) | Follows Brønsted relationship | researchgate.net |

| Hydrolysis | 4-bromo-3,5-dimethylphenyl N-methylcarbamate | Alkaline solution | Pseudo-first-order | researchgate.net |

| Hydrolysis | Aryl/Alkyl N-phenylcarbamates | Alkaline | β = -1.15 (related to pKa of leaving group) | researchgate.net |

Chemical Degradation and Decomposition Pathways of "this compound"

The degradation of carbamates is a critical aspect of their environmental fate and persistence. The primary pathways for the breakdown of this compound would include hydrolysis, photolysis, and thermal decomposition.

Hydrolysis is a major degradation pathway for carbamates in aqueous environments. researchgate.net The stability of the carbamate bond towards hydrolysis is influenced by the nature of the substituents on the nitrogen and oxygen atoms. Generally, the metabolic lability of carbamates, and thus their susceptibility to hydrolysis, follows a trend where aryl-OCO-NHAlkyl structures are less stable than Alkyl-OCO-NHAryl structures. nih.gov

The hydrolysis of carbamates can be catalyzed by both acids and bases. zacharyhhouston.com Alkaline hydrolysis is often more significant and proceeds through the reaction of a hydroxide (B78521) ion with the carbonyl carbon or by abstraction of a proton from the nitrogen atom. researchgate.net The latter leads to the formation of an isocyanate intermediate. researchgate.net For this compound, hydrolysis would be expected to yield butanol, 2,4-dimethylaniline, and carbon dioxide.

Studies on related carbamates have shown that the carbamate bond can be hydrolytically stable in a pH range of 2-12 under certain conditions. zacharyhhouston.com The rate of hydrolysis is dependent on the pH of the medium and the structure of the carbamate.

The table below presents data on the hydrolytic stability of different carbamate structures.

| Carbamate Type | pH Range | Stability | Mechanism | Reference |

| Polyhedral Borane Carbamates | 2-12 | Stable | - | zacharyhhouston.com |

| N-methylcarbamates | Alkaline | Susceptible | E1cB (Elimination Unimolecular conjugate Base) | researchgate.net |

| General Carbamates | Varied | Structure-dependent | Structure-Metabolism Relationships | nih.gov |

Photolytic degradation involves the breakdown of a chemical compound by light energy. For carbamates, this process can lead to the cleavage of the carbamate bond and subsequent reactions of the resulting fragments. While specific data on the photolysis of this compound is unavailable, studies on other aromatic compounds and esters provide insights into potential pathways.

For instance, the photolysis of dibutyl phthalate (B1215562) (DBP), an aromatic ester, results in byproducts such as butyl benzoate, benzoic acid, and butyl-o-hydroxybenzoate. frontiersin.org The degradation can be enhanced by the presence of photocatalysts like TiO₂. frontiersin.org In such systems, hydroxyl radicals can attack both the side chains and the benzene (B151609) ring, leading to hydroxylated compounds and ring-opening byproducts. frontiersin.org

Given the aromatic nature of the 2,4-dimethylphenyl group in this compound, it is plausible that photolytic degradation would involve reactions on the aromatic ring as well as cleavage of the carbamate linkage. The expected products could include butanol, 2,4-dimethylphenol (B51704), and various oxidized and ring-opened species.

Thermal decomposition occurs when a compound breaks down at elevated temperatures. The thermal stability of a carbamate is dependent on its structure. For nitro-substituted aromatic compounds, differential scanning calorimetry (DSC) and thermogravimetric analysis (TG) are used to investigate thermal hazards and decomposition kinetics. scielo.br

The decomposition of carbamates can proceed through different mechanisms. One common pathway is the reversible cleavage into an isocyanate and an alcohol. The Curtius rearrangement of acyl azides, which proceeds through an isocyanate intermediate, is a related reaction that provides insight into the behavior of these species. nih.gov

For this compound, thermal decomposition would likely initiate with the cleavage of the ester or amide bond. The subsequent fate of the resulting butyl, 2,4-dimethylphenyl, and carbamoyl (B1232498) fragments would depend on the specific conditions of temperature and atmosphere. The presence of the methyl groups on the phenyl ring may influence the decomposition pathway compared to unsubstituted phenyl carbamates.

The following table outlines the general thermal decomposition characteristics of related compound types.

| Compound Type | Technique | Key Findings | Reference |

| Nitrobenzoic Acid Isomers | DSC, TG | Exothermic decomposition, varying heat of decomposition based on isomer structure. | scielo.br |

| Benzoyl Peroxide | DFT | Elucidation of complex thermal behavior and heat release properties. | scielo.br |

| 2,4-Dinitroanisole | DFT | Probing of thermal decomposition and explosion mechanisms. | scielo.br |

Theoretical Interaction Mechanisms with Biological Macromolecules (Non-Human Systems)

While specific experimental studies on the interaction of this compound with non-human biological macromolecules are not extensively documented in publicly available research, theoretical and computational approaches provide a framework for predicting and understanding these potential interactions. These methods are crucial for guiding future experimental work and for the rational design of new carbamate-based compounds.

Conceptual Approaches to Enzyme-Carbamate Interactions

The interaction of carbamates with enzymes, particularly hydrolases like esterases and proteases, is a well-established area of study. The carbamate moiety can act as a "pseudo-substrate" or an inhibitor. A common mechanism involves the carbamate mimicking the natural substrate of the enzyme.

The conceptual approach to the interaction of this compound with an enzyme, for instance, a hypothetical insect acetylcholinesterase (AChE), would follow a multi-step process. Initially, the carbamate would bind to the active site of the enzyme, forming a non-covalent Michaelis-Menten complex. This binding is guided by a combination of hydrophobic and electrostatic interactions. The 2,4-dimethylphenyl group of the carbamate would likely interact with hydrophobic pockets within the enzyme's active site, while the carbamate ester group orients itself towards the catalytic triad (B1167595) (e.g., serine, histidine, and glutamate).

Following binding, the catalytic serine residue of the enzyme would launch a nucleophilic attack on the carbonyl carbon of the carbamate. This leads to the formation of a tetrahedral intermediate. Subsequently, the butyl alcohol portion of the carbamate is released, and a carbamoylated enzyme is formed. This carbamoylated enzyme is temporarily inactive. The rate of spontaneous hydrolysis of the carbamoyl-enzyme bond determines the duration of inhibition. The structure of the carbamate, including the nature of the amine and alcohol substituents, significantly influences the rates of both carbamoylation and decarbamoylation.

Receptor Binding Mechanism Modeling and Simulation

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools to model the binding of small molecules like this compound to biological receptors. These simulations can predict the preferred binding pose, the binding affinity, and the key intermolecular interactions that stabilize the ligand-receptor complex.

For a hypothetical receptor in a non-human system, such as a hormone receptor in an invertebrate, the modeling process would begin with obtaining the three-dimensional structures of both the ligand (this compound) and the receptor. If the experimental structure of the receptor is unavailable, a homology model can be constructed based on the sequence of a related, structurally characterized protein.

Molecular docking simulations would then be performed to predict the most likely binding orientation of the carbamate within the receptor's binding site. The results would be scored based on a function that estimates the free energy of binding.

Table 1: Hypothetical Docking Results of this compound with a Model Receptor

| Parameter | Value |

| Predicted Binding Affinity (kcal/mol) | -7.5 |

| Key Interacting Residues | Phe120, Leu154, Trp210, Arg345 |

| Types of Interactions | Hydrophobic, Hydrogen Bonding |

Molecular Recognition Principles in Carbamate Chemistry

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The principles of molecular recognition govern how this compound would interact with a specific biological target. The key factors include:

Shape Complementarity: The three-dimensional shape of the carbamate must be complementary to the shape of the receptor's binding site. The presence of the butyl group and the dimethylphenyl moiety will dictate the size and shape of the binding pocket it can favorably occupy.

Hydrogen Bonding: The carbamate group itself contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). These can form specific hydrogen bonds with amino acid residues in the receptor, such as serine, threonine, or the peptide backbone.

Hydrophobic Interactions: The aromatic 2,4-dimethylphenyl ring and the aliphatic butyl chain are hydrophobic. These groups will preferentially interact with nonpolar regions of the binding site, driven by the hydrophobic effect.

Electrostatic Interactions: The distribution of partial charges within the carbamate molecule will influence its interaction with the electrostatic potential of the receptor's binding site.

The combination and geometric arrangement of these non-covalent interactions determine the specificity and affinity of the binding between this compound and its biological target.

Computational Chemistry and Theoretical Characterization of Butyl 2,4 Dimethylphenyl Carbamate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. For butyl (2,4-dimethylphenyl)carbamate, these calculations can elucidate its electronic characteristics, which are crucial for predicting its reactivity and interactions.

Molecular Orbital Theory and Electron Density Distribution

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, where atomic orbitals combine to form molecular orbitals that extend over the entire molecule. libretexts.orgyoutube.com These molecular orbitals are either bonding, antibonding, or non-bonding. The distribution of electrons within these orbitals determines the molecule's stability and chemical properties. libretexts.orgyoutube.com

For this compound, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, highlighting regions of electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

The electron density distribution, calculated from the wave function, reveals the probability of finding an electron at any given point in the molecule. In this compound, the electron density is expected to be highest around the electronegative oxygen and nitrogen atoms of the carbamate (B1207046) group and within the aromatic ring. The methyl and butyl substituents will also influence this distribution through inductive and hyperconjugative effects. Theoretical calculations on related phenolic compounds have demonstrated the utility of methods like PM6 for determining optimized geometries and electronic structures. bsu.by

Table 1: Hypothetical Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| LUMO+1 | -0.5 |

| LUMO | -1.8 |

| HOMO | -6.2 |

| HOMO-1 | -7.5 |

Note: This data is illustrative and based on general trends for similar organic molecules.

Electrostatic Potential Surface Analysis and Charge Distribution

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP surface would likely show a significant negative potential around the carbonyl oxygen and the nitrogen atom of the carbamate group, making these sites potential hydrogen bond acceptors. The aromatic ring would exhibit a nuanced potential distribution due to the interplay between the electron-donating methyl groups and the carbamate substituent. The hydrogen atom of the N-H group would present a region of positive potential, making it a potential hydrogen bond donor.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound arises from the rotation around its single bonds. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of the molecule and the energy barriers separating them.

Potential Energy Surface Mapping and Global Minima Identification

The potential energy surface (PES) is a mathematical representation of a molecule's energy as a function of its geometry. wayne.edursc.org By mapping the PES, it is possible to locate the energy minima, which correspond to stable conformers, and the saddle points, which represent transition states between conformers. wayne.edu

For this compound, key dihedral angles for exploration would include the C-N bond of the carbamate, the C-O bond of the butyl group, and the bond connecting the nitrogen to the phenyl ring. The global minimum energy conformation represents the most stable and, therefore, the most populated conformer at equilibrium. Studies on related N-phenylcarbamates have shown that the syn and anti conformations around the C-N bond are close in energy. nd.edu The presence of methyl groups on the phenyl ring can introduce steric hindrance that influences the preferred orientation of the ring relative to the carbamate group.

Rotational Barriers and Conformational Flexibility Assessment

The energy required to rotate around a specific bond is known as the rotational barrier. These barriers determine the rate of interconversion between different conformers. For carbamates, the rotation around the C(carbonyl)-N bond is of particular interest as it has a partial double bond character due to resonance.

Experimental and computational studies on N-phenylcarbamates have shown that the rotational barrier is typically lower than in N-alkylcarbamates, often around 12.5 kcal/mol. nd.edunih.gov Electron-donating substituents on the phenyl ring can increase this barrier, while electron-withdrawing groups decrease it. nd.edu The two methyl groups on the phenyl ring of this compound are electron-donating and would be expected to slightly increase the rotational barrier compared to an unsubstituted N-phenylcarbamate. Molecular dynamics simulations can provide a dynamic picture of the conformational flexibility by simulating the motion of atoms over time, taking into account temperature and solvent effects.

Table 2: Calculated Rotational Barriers for Analogous Carbamates

| Compound | Method | Rotational Barrier (ΔG‡, kcal/mol) | Reference |

| t-butyl N-phenyl-N-methylcarbamate | B3LYP/6-31+G* | 13.4 | researchgate.net |

| t-butyl N-phenyl-N-methylcarbamate | 1H NMR | 12.3 | researchgate.net |

| N-(2-pyrimidyl)carbamates | 500 MHz NMR | <9 | nd.edunih.gov |

| N-alkylcarbamate | - | ~16 | nd.edunih.gov |

This table presents data for analogous compounds to provide context for the expected rotational barrier in this compound.

Reaction Pathway Modeling and Transition State Theory Applications

Reaction pathway modeling involves the computational investigation of chemical reactions to determine the mechanism, energetics, and kinetics. Transition state theory is then applied to calculate the reaction rates from the properties of the reactants and the transition state.

For this compound, a relevant reaction to model would be its hydrolysis, which involves the cleavage of the carbamate bond. Computational methods can be used to locate the transition state structure for the nucleophilic attack of a water molecule on the carbonyl carbon. The activation energy for this reaction can then be calculated as the energy difference between the reactants and the transition state.

The electronic and steric effects of the 2,4-dimethylphenyl group and the butyl group will influence the stability of the transition state and thus the rate of the reaction. For instance, the electron-donating methyl groups on the phenyl ring may slightly destabilize the transition state by increasing the electron density on the carbonyl carbon, making it less susceptible to nucleophilic attack. Conversely, the steric bulk of the substituents could hinder the approach of the nucleophile. These computational studies provide a molecular-level understanding of the factors that govern the reactivity of this compound.

Energy Profiles for Synthetic Pathways

Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in mapping the potential energy surfaces of chemical reactions. researchgate.netresearchgate.net By calculating the energy of reactants, transition states, intermediates, and products, researchers can construct detailed energy profiles that elucidate reaction mechanisms and predict the most favorable synthetic routes. researchgate.net

A primary pathway for the synthesis of carbamates involves the reaction of an isocyanate with an alcohol. For this compound, this involves the reaction of 2,4-dimethylphenyl isocyanate with 1-butanol. Theoretical calculations can compare different potential pathways, for instance, a non-catalyzed pathway versus a catalyzed one. In a hypothetical scenario, DFT calculations could be employed to model these pathways. The resulting energy profile would reveal the activation energies for each step, indicating the kinetic feasibility of the reaction.

For example, two distinct pathways could be proposed and modeled: Path A, a direct uncatalyzed reaction, and Path B, a reaction facilitated by a catalyst that stabilizes the transition state. The computed free energy profiles would illustrate the energy barriers at each stage. researchgate.net

Table 1: Hypothetical Relative Free Energy Profile (ΔG, kcal/mol) for the Synthesis of this compound

| Species | Path A (Uncatalyzed) | Path B (Catalyzed) | Description |

| Reactants | 0.0 | 0.0 | 2,4-dimethylphenyl isocyanate + 1-butanol |

| Transition State 1 (TS1) | +25.5 | +15.2 | Formation of the C-O bond |

| Intermediate | +5.1 | -2.5 | Adduct formation |

| Transition State 2 (TS2) | +8.3 | -0.1 | Proton transfer |

| Product | -10.8 | -10.8 | This compound |

Note: The data in this table is illustrative and based on typical values for carbamate synthesis for the purpose of demonstrating the concept of energy profiling.

The analysis of such a profile would indicate that Path B is kinetically more favorable due to a lower activation energy barrier at the rate-determining step (TS1). This computational insight is crucial for optimizing reaction conditions to achieve higher yields and efficiency. mdpi.com

Catalytic Cycle Modeling and Mechanism Validation

Many carbamate syntheses are enhanced through catalysis. mdpi.com Computational modeling is essential for understanding and validating the mechanisms of these catalytic cycles. For instance, palladium-based catalysts have been studied for their role in carbamate synthesis. mdpi.com A theoretical investigation would involve modeling the multi-step interaction between the catalyst and the reactants.

A hypothetical catalytic cycle for the formation of this compound could involve several key steps, each with a calculated energy barrier (activation energy, ΔG‡). These steps typically include:

Oxidative Addition: The catalyst complexes with one of the reactants.

Migratory Insertion: The alcohol attacks the isocyanate coordinated to the metal center.

Reductive Elimination: The final product is released, and the catalyst is regenerated.

Table 2: Hypothetical Key Steps and Activation Energies (ΔG‡, kcal/mol) in a Catalytic Cycle

| Step | Description | Activation Energy (ΔG‡) |

| 1 | Catalyst-Isocyanate Complexation | +5.2 |

| 2 | Oxidative Addition of Alcohol | +12.5 |

| 3 | Migratory Insertion | +8.9 |

| 4 | Reductive Elimination & Product Release | +4.1 |

Note: The data in this table is illustrative, designed to represent the stages of a plausible catalytic cycle for carbamate formation.

These computational results can validate a proposed mechanism by comparing the calculated energy barriers with experimental kinetic data. Furthermore, such models allow for the in-silico screening of different catalysts or ligands to identify more efficient systems for the synthesis. mdpi.comepa.gov

Structure-Activity Relationship (SAR) Theoretical Frameworks

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science for understanding how a molecule's chemical structure relates to its properties or activity. nih.govjohnshopkins.edu Theoretical frameworks provide a systematic way to analyze these relationships.

Derivation and Interpretation of QSAR Descriptors (Non-Predictive of Human Effects)

Quantitative Structure-Activity Relationship (QSAR) models use computationally derived molecular descriptors to build mathematical models that correlate a molecule's structure with its physicochemical properties or activity. These descriptors, which are not predictive of human effects, fall into several categories, including electronic, steric, and topological.

For this compound, a variety of QSAR descriptors can be calculated to characterize the molecule.

Table 3: Selected Theoretical QSAR Descriptors for this compound

| Descriptor | Type | Hypothetical Value | Interpretation |

| Molecular Weight (MW) | Constitutional | 221.29 g/mol | The sum of the atomic weights of atoms in the molecule. |

| LogP (octanol-water partition coefficient) | Hydrophobicity | 3.85 | Indicates the lipophilicity of the molecule; a higher value suggests greater solubility in nonpolar environments. |

| Total Polar Surface Area (TPSA) | Topological | 38.33 Ų | The surface sum over all polar atoms, primarily oxygen and nitrogen, which influences membrane permeability. |

| Molar Refractivity (MR) | Steric | 65.4 cm³/mol | A measure of the total volume of a molecule and its polarizability. |

| Number of Rotatable Bonds | Flexibility | 6 | Indicates the conformational flexibility of the molecule. |

| Hydrogen Bond Donors | Electronic | 1 | The number of N-H or O-H bonds. |

| Hydrogen Bond Acceptors | Electronic | 2 | The number of nitrogen or oxygen atoms. |

Note: The values in this table are calculated or estimated based on the known structure of the compound and are intended for illustrative and characterization purposes.

These descriptors provide a quantitative "fingerprint" of the molecule. In a larger study, these values could be compared with those of analogous compounds to build a QSAR model, which can help in understanding which structural features are most important for a particular property. johnshopkins.edu

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a powerful ligand-based design technique that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to interact with a specific biological target. nih.govresearchgate.net A pharmacophore model for this compound can be constructed by analyzing its key chemical features. nih.gov

The structure of this compound presents several key features that are crucial for molecular interactions:

Hydrogen Bond Donor (HBD): The amine (N-H) group can donate a hydrogen bond. nih.gov

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. nih.gov

Hydrophobic Aromatic (Hy-Ar): The 2,4-dimethylphenyl ring provides a bulky, hydrophobic region for non-polar interactions. nih.gov

Hydrophobic Aliphatic (Hy-Ali): The n-butyl group is a flexible hydrophobic chain. nih.gov

Table 4: Pharmacophoric Features of this compound

| Feature | Type | Location | Potential Role in Interaction |

| Feature 1 | Hydrogen Bond Donor | N-H group | Forms directional interactions with electron-rich atoms (e.g., oxygen, nitrogen) in a binding site. |

| Feature 2 | Hydrogen Bond Acceptor | Carbonyl Oxygen | Forms directional interactions with hydrogen bond donors (e.g., N-H, O-H groups) in a binding site. |

| Feature 3 | Hydrophobic Aromatic | 2,4-dimethylphenyl ring | Participates in π-stacking and hydrophobic interactions. |

| Feature 4 | Hydrophobic Aliphatic | n-butyl chain | Engages in van der Waals and hydrophobic interactions, contributing to binding affinity. |

This pharmacophore model serves as a 3D query and a fundamental framework for ligand design. It provides guiding principles for creating new molecules with potentially similar or enhanced properties by suggesting which features to maintain and where modifications could be tolerated. For instance, altering the length of the butyl chain could modulate hydrophobic interactions, while substituting the dimethylphenyl ring could fine-tune aromatic interactions. researchgate.netnih.gov

Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable tools for probing the molecular structure of butyl (2,4-dimethylphenyl)carbamate, providing detailed information about its atomic composition and the arrangement of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy are employed to confirm its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various types of protons present in the molecule. The aromatic protons on the dimethylphenyl ring would appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The chemical shifts of these protons are influenced by the positions of the two methyl groups and the carbamate (B1207046) functionality. The protons of the butyl group would resonate in the upfield region. Specifically, the methylene (B1212753) protons adjacent to the oxygen atom (O-CH₂) are expected around δ 4.0-4.2 ppm, while the other methylene protons and the terminal methyl group of the butyl chain would appear at progressively lower chemical shifts. The N-H proton of the carbamate group would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the carbamate group is a key diagnostic signal, typically appearing in the range of δ 150-160 ppm. The aromatic carbons of the 2,4-dimethylphenyl ring would generate a set of signals between δ 110 and 140 ppm, with the carbons bearing the methyl and carbamate substituents showing distinct chemical shifts. The carbons of the butyl group would be found in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | 153-155 |

| Aromatic C (C-N) | - | 135-137 |

| Aromatic C (C-CH₃) | - | 130-135 |

| Aromatic CH | 6.9 - 7.5 | 118-130 |

| Butyl O-CH₂ | 4.0 - 4.2 | 65-67 |

| Butyl CH₂ | 1.4 - 1.7 | 30-32 |

| Butyl CH₂ | 1.3 - 1.5 | 19-21 |

| Butyl CH₃ | 0.9 - 1.0 | 13-14 |

| Phenyl CH₃ | 2.2 - 2.4 | 17-21 |

| N-H | Variable (broad) | - |

Note: These are predicted values based on analogous structures and may vary from experimental results.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will be characterized by several key absorption bands. A prominent, strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the carbamate group is expected in the region of 1700-1730 cm⁻¹. The N-H stretching vibration of the secondary amide will likely appear as a sharp to moderately broad band around 3300-3400 cm⁻¹. The C-O stretching vibrations of the ester functionality will be visible in the 1200-1300 cm⁻¹ region. Furthermore, characteristic absorptions for the aromatic ring, including C-H stretching above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range, will be present. The presence of the butyl group will contribute C-H stretching bands in the 2850-2960 cm⁻¹ region. ias.ac.in

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretching vibration is also observable in the Raman spectrum, though typically weaker than in the IR. The aromatic ring vibrations often produce strong and sharp signals in the Raman spectrum, making it a useful tool for characterizing the substituted phenyl group. The symmetric stretching of the C-N bond in the carbamate may also be Raman active. Studies on related carbamate pesticides have identified characteristic Raman peaks that can aid in their identification. ias.ac.in

Interactive Data Table: Key IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| N-H | Stretching | 3300 - 3400 | 3300 - 3400 |

| C-H (Aromatic) | Stretching | > 3000 | > 3000 |

| C-H (Aliphatic) | Stretching | 2850 - 2960 | 2850 - 2960 |

| C=O (Carbonyl) | Stretching | 1700 - 1730 | 1700 - 1730 |

| C=C (Aromatic) | Stretching | 1450 - 1600 | 1450 - 1600 |

| C-O | Stretching | 1200 - 1300 | 1200 - 1300 |

| C-N | Stretching | 1200 - 1350 | 1200 - 1350 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation pattern upon ionization. For this compound (C₁₃H₁₉NO₂), the molecular weight is approximately 221.29 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 221. The fragmentation of carbamates often proceeds through characteristic pathways. A common fragmentation involves the cleavage of the butyl group, leading to the loss of butene (C₄H₈, 56 Da) via a McLafferty-type rearrangement, resulting in a fragment ion at m/z 165. Another significant fragmentation pathway is the cleavage of the C-O bond, leading to the formation of a butoxycarbonyl radical and a 2,4-dimethylaniline (B123086) fragment ion at m/z 121. Further fragmentation of the 2,4-dimethylaniline ion can also occur.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts of the molecule, providing another layer of identification.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment | Notes |

| 221 | [M]⁺ | Molecular Ion |

| 165 | [M - C₄H₈]⁺ | Loss of butene via McLafferty rearrangement |

| 121 | [C₈H₁₁N]⁺ | 2,4-dimethylaniline fragment |

| 106 | [C₇H₈N]⁺ | Loss of a methyl group from the 2,4-dimethylaniline fragment |

Note: These are predicted fragmentation patterns and may differ from experimental results.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for its quantification. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analyte.

Gas Chromatography (GC) Method Development for Volatile Analytes

Gas chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. Method development involves optimizing several parameters to achieve good resolution, peak shape, and sensitivity.

A typical GC system would employ a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5). The oven temperature program would start at a relatively low temperature to allow for the separation of any volatile impurities and then ramp up to a higher temperature to ensure the elution of the target compound in a reasonable time. The injector and detector temperatures would be set high enough to ensure complete vaporization and prevent condensation. A flame ionization detector (FID) is a common choice for the detection of organic compounds, while a mass spectrometer (GC-MS) can provide both quantification and structural confirmation. The retention time of this compound will be specific to the column and conditions used. nih.gov

Interactive Data Table: General GC Method Parameters for Carbamate Analysis

| Parameter | Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |

| Carrier Gas | Helium, constant flow rate (e.g., 1 mL/min) |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Initial temp: 100 °C (hold 1 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 - 300 °C |

Note: These are general parameters and require optimization for the specific analysis of this compound.

Liquid Chromatography (LC) Method Development for Non-Volatile Analytes

High-performance liquid chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of compounds, including those that are non-volatile or thermally labile. For this compound, a reversed-phase HPLC method is typically employed. sielc.com

A C18 column is a common choice for the stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. The ratio of the organic solvent to water can be adjusted to control the retention time of the analyte. An isocratic elution (constant mobile phase composition) or a gradient elution (changing mobile phase composition) can be used. Detection is commonly achieved using an ultraviolet (UV) detector, with the wavelength set to a value where the analyte exhibits strong absorbance, likely around 220-240 nm due to the aromatic ring. For higher specificity and sensitivity, a mass spectrometer can be coupled with the LC system (LC-MS). mdpi.com

Interactive Data Table: General LC Method Parameters for Carbamate Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 - 20 µL |

| Detector | UV at 230 nm or Mass Spectrometer |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Note: These are general parameters and require optimization for the specific analysis of this compound.

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Comprehensive Analysis

The comprehensive analysis of this compound relies heavily on hyphenated analytical techniques, which couple the separation power of chromatography with the detection and identification capabilities of mass spectrometry. These methods are essential for detecting and quantifying the compound in complex matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a preferred method for the analysis of many carbamates. nih.gov This preference is largely due to the thermally labile nature of the carbamate functional group, which can degrade under the high temperatures used in gas chromatography. nih.govscispec.co.th In LC-MS/MS, the compound is first separated from other components in a sample using a liquid chromatograph. The separated analyte then enters a mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI), which minimizes fragmentation and usually produces a protonated molecular ion [M+H]⁺. scispec.co.thosti.gov This ion is then subjected to tandem mass spectrometry (MS/MS), where it is fragmented, and the resulting product ions are analyzed. This process, often performed in multiple reaction monitoring (MRM) mode, provides high selectivity and sensitivity, allowing for quantification at very low levels, such as parts-per-trillion (ppt). nih.govhpst.cz The selection of specific precursor-to-product ion transitions provides a high degree of confidence in the identification of the target analyte. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of this compound, though it may require special considerations. Due to the thermal instability of carbamates, direct injection into a hot GC inlet can lead to degradation. scispec.co.th To overcome this, a derivatization step, such as "flash methylation" in the injection port, can be utilized. This process converts the thermally labile N-H group of the carbamate into a more stable N-methyl derivative, allowing for reproducible analysis by GC-MS. scispec.co.th Following separation on a GC column, the analyte is ionized, typically by electron ionization (EI), which produces a characteristic fragmentation pattern that serves as a molecular fingerprint for identification by the mass spectrometer. mdpi.com High-resolution mass spectrometry, such as GC-Quadrupole Time-of-Flight (GC-Q-TOF), can provide accurate mass measurements of fragment ions, further enhancing the confidence of identification. lcms.cz

Interactive Table: Typical Instrumental Parameters for the Analysis of Carbamates

| Parameter | LC-MS/MS | GC-MS (with Derivatization) |

| Separation Column | C18 or Fusion-RP (e.g., 50 x 2 mm) hpst.cz | BPX-50 or DB-5Q (e.g., 30-60 m length) scispec.co.thlcms.cz |

| Mobile Phase / Carrier Gas | Gradient of water and methanol/acetonitrile with additives like ammonium (B1175870) formate (B1220265) hpst.cz | Helium at constant flow (e.g., 1-1.2 mL/min) scispec.co.thlcms.cz |

| Ionization Source | Electrospray Ionization (ESI), positive mode nih.govosti.gov | Electron Ionization (EI), 70 eV scispec.co.th |

| Mass Analyzer | Triple Quadrupole (QqQ) or QTRAP nih.gov | Ion Trap (ITMS) or Quadrupole Time-of-Flight (Q-TOF) scispec.co.thlcms.cz |

| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov | Full Scan or MS/MS scispec.co.th |

| Injection Technique | Direct injection of liquid sample hpst.cz | Split/Splitless injection with in-port derivatization scispec.co.th |

X-ray Crystallography and Solid-State Characterization

The solid-state properties of this compound are critical for understanding its stability, solubility, and formulation characteristics. X-ray crystallography provides unparalleled insight into the three-dimensional arrangement of atoms and molecules in its crystalline form.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) is the definitive technique for determining the absolute molecular structure of a crystalline compound. mdpi.comcarleton.edu By irradiating a single, high-quality crystal with a monochromatic X-ray beam, a unique diffraction pattern is generated. carleton.edu The analysis of this pattern allows for the precise calculation of atomic positions, bond lengths, and bond angles within the molecule. carleton.eduresearchgate.net

For this compound, an SCXRD analysis would reveal:

Molecular Conformation: The spatial arrangement of the butyl chain and the dimethylphenyl group relative to the planar carbamate linkage. Carbamate groups can exist in syn and anti conformations due to restricted rotation around the C-N bond, and SCXRD would determine the preferred conformation in the solid state. nih.govacs.org

Intermolecular Interactions: The analysis would identify and characterize non-covalent interactions, such as hydrogen bonds (e.g., N-H···O=C) and van der Waals forces, which govern how the molecules pack together in the crystal lattice. mdpi.com

Unit Cell Parameters: The precise dimensions (a, b, c) and angles (α, β, γ) of the unit cell—the fundamental repeating unit of the crystal—would be determined. nih.gov

Interactive Table: Representative Crystallographic Data from an SCXRD Experiment

| Parameter | Description | Example Value |

| Chemical Formula | The elemental composition of the compound. | C₁₃H₁₉NO₂ |

| Formula Weight | The mass of one mole of the compound. | 221.30 g/mol |

| Crystal System | The symmetry class of the crystal lattice (e.g., Monoclinic, Orthorhombic). mdpi.com | Monoclinic |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). researchgate.net | P2₁/c |

| Unit Cell Dimensions | The lengths and angles defining the unit cell. nih.gov | a = 10.1 Å, b = 5.5 Å, c = 23.4 Å, β = 95.1° |

| Volume (V) | The volume of the unit cell. | 1295 ų |

| Z | The number of molecules per unit cell. | 4 |

| Calculated Density | The theoretical density of the crystal. | 1.135 g/cm³ |

Powder X-ray Diffraction for Polymorphism and Crystallinity Studies

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze a bulk, polycrystalline sample. marshall.edu Instead of a single crystal, a fine powder containing millions of randomly oriented microcrystals is analyzed. The resulting diffractogram is a plot of X-ray intensity versus the diffraction angle (2θ).

The applications of PXRD for this compound include:

Phase Identification: The PXRD pattern serves as a unique fingerprint for a specific crystalline phase. marshall.edu By comparing the experimental pattern to a reference pattern calculated from SCXRD data, the identity and purity of a bulk sample can be confirmed. researchgate.net

Polymorphism Studies: Many organic compounds can crystallize into multiple different solid forms, known as polymorphs. These polymorphs have the same chemical composition but different crystal structures and, consequently, different physical properties (e.g., solubility, melting point). PXRD is a primary tool for identifying and distinguishing between different polymorphs. mdpi.com

Crystallinity Assessment: The technique can be used to determine the degree of crystallinity in a sample, distinguishing between crystalline and amorphous (non-crystalline) content. Crystalline materials produce sharp diffraction peaks, while amorphous materials produce a broad halo.

Electroanalytical Methods for Detection and Electrochemical Behavior

Electroanalytical methods offer a sensitive and often cost-effective approach for the detection and quantification of electroactive compounds like carbamates. comsol.com These techniques measure the current or potential changes resulting from an electrochemical reaction at an electrode surface.

The electrochemical behavior of this compound can be investigated using several methods:

Direct Oxidation: Carbamates can be directly oxidized at an electrode surface, but this typically requires a high positive potential. nih.govacs.org The use of advanced electrode materials, such as boron-doped diamond (BDD) electrodes, is advantageous for this purpose. BDD electrodes have a wide potential window and are resistant to fouling, providing stable and sensitive responses even at the high potentials needed for direct carbamate oxidation. nih.govacs.org

Indirect Detection via Hydrolysis: A more common and sensitive approach involves the alkaline hydrolysis of the carbamate ester linkage. nih.gov This reaction cleaves the molecule to produce 2,4-dimethylphenol (B51704). This phenolic derivative is more easily oxidized than the parent carbamate, undergoing oxidation at a much lower potential. nih.govacs.org This significantly improves the sensitivity and selectivity of the detection method. The resulting current is proportional to the concentration of the phenol, which directly relates to the initial concentration of the carbamate.

Voltammetric Techniques: Methods such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV) are used to study the electrochemical properties and to quantify the analyte. researchgate.net CV can be used to investigate the oxidation potential and reversibility of the electrochemical reaction, while DPV and SWV are often used for quantitative analysis due to their enhanced sensitivity and lower detection limits. researchgate.net

Interactive Table: Summary of Electroanalytical Techniques for Carbamate Analysis

| Technique | Principle | Application for this compound |

| Cyclic Voltammetry (CV) | The potential is swept linearly between two limits, and the resulting current is measured. researchgate.net | To determine the oxidation potential and investigate the mechanism of the electrochemical reaction (e.g., reversibility). |

| Differential Pulse Voltammetry (DPV) | Pulses of fixed magnitude are superimposed on a linear potential ramp, and current is sampled before and after each pulse. researchgate.net | Quantitative analysis with high sensitivity and good resolution against background currents. |

| Amperometry | A constant potential is applied to the working electrode, and the current is measured as a function of time. researchgate.net | Often used as a detection method in High-Performance Liquid Chromatography (HPLC) for continuous monitoring of the eluent. nih.gov |

| Indirect Analysis | Chemical conversion (e.g., alkaline hydrolysis) to a more electroactive species prior to detection. nih.govacs.org | Enhanced sensitivity by detecting the 2,4-dimethylphenol hydrolysis product at a lower, more accessible potential. |

Applications in Chemical Science and Technology Excluding Medical/clinical

Role as Synthetic Intermediates and Building Blocks

Organic carbamates are widely recognized for their importance as intermediates and building blocks in the synthesis of more complex molecules, particularly in the pharmaceutical and fine chemical industries. acs.orgnih.govnih.gov The carbamate (B1207046) group can serve as a protecting group for amines or as a director for subsequent chemical transformations. acs.orgnih.gov

Precursors for Complex Organic Molecule Synthesis

The structure of butyl (2,4-dimethylphenyl)carbamate makes it a potentially valuable precursor for the synthesis of a variety of complex organic molecules. The carbamate moiety can be hydrolyzed under acidic or basic conditions to yield 2,4-dimethylaniline (B123086), a key intermediate in the production of various dyes, pharmaceuticals, and agrochemicals. The butyl group, on the other hand, can be modified or cleaved to introduce other functionalities.

The presence of the dimethylphenyl group can influence the reactivity and selectivity of reactions at other parts of the molecule. This directing effect can be exploited in multi-step syntheses to achieve specific molecular architectures. For instance, the carbamate group can direct ortho-metalation reactions, allowing for the introduction of substituents at specific positions on the aromatic ring.

Building Blocks in Natural Product Total Synthesis

While no specific instances of this compound being used in the total synthesis of a natural product are documented, the carbamate functionality is a common feature in many biologically active natural products. nih.gov Carbamate-containing building blocks are often employed in the synthesis of complex natural products due to their stability and the stereochemical control they can offer in certain reactions. The 2,4-dimethylphenyl group could be envisioned as a structural component in a synthetic strategy targeting a natural product with a substituted aromatic ring.

Applications in Materials Science

The versatility of the carbamate functional group extends into the realm of materials science, where it is a key component in the formation of polyurethanes and can be used to modify the properties of surfaces. google.comgoogle.com

Role in Polymer Chemistry (e.g., as monomers or modifiers)

Carbamates are the defining linkage in polyurethanes, a major class of polymers with a vast array of applications. While this compound itself is not a typical monomer for polyurethane synthesis, its structure suggests potential as a polymer modifier. It could be incorporated into polymer chains to impart specific properties, such as improved thermal stability or altered solubility, due to the presence of the aromatic and alkyl groups.

The synthesis of specialized polycarbamates from derivatives of dimethylphenyl compounds is an area of active research. These polymers could exhibit unique properties based on the specific substitution pattern of the aromatic ring.

Functional Coatings and Surface Modification Agents

Carbamate-functional resins are utilized in the formulation of high-performance coatings. google.comgoogle.com These coatings can exhibit excellent durability, weather resistance, and scratch resistance. This compound could potentially be used as an additive or a co-monomer in the development of functional coatings. The dimethylphenyl group could enhance the coating's hydrophobicity and adhesion to certain substrates.

Furthermore, aryl carbamates can be used to modify surfaces, imparting new functionalities. For example, they can be grafted onto surfaces to create hydrophobic or oleophobic coatings, which are of interest for applications such as self-cleaning surfaces and anti-fouling materials. specialchem.comanl.govnih.gov

Applications in Agricultural Chemistry (Focus on Chemical Action, Not Efficacy/Dosage)

Carbamates represent a significant class of pesticides, including insecticides, herbicides, and fungicides. nih.govnih.gov Their biological activity is intrinsically linked to their chemical structure.